molecular formula C17H12BrN3O4S B2402360 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide CAS No. 1021071-15-7

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide

Cat. No.: B2402360
CAS No.: 1021071-15-7
M. Wt: 434.26
InChI Key: OBBJTYASLUSLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic carboxamide derivative featuring a benzofuran core substituted with a 7-ethoxy group and linked to a 1,3,4-oxadiazole ring bearing a 5-bromothiophen-2-yl moiety. The bromothiophene and oxadiazole groups contribute to electronic and steric properties that may enhance target binding, while the ethoxy substituent modulates solubility and bioavailability.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O4S/c1-2-23-10-5-3-4-9-8-11(24-14(9)10)15(22)19-17-21-20-16(25-17)12-6-7-13(18)26-12/h3-8H,2H2,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBJTYASLUSLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the formation of the 1,3,4-oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The bromothiophene moiety can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. The oxadiazole ring is known for its ability to inhibit cancer cell proliferation. For instance, studies have demonstrated that derivatives of oxadiazole can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways such as MAPK/ERK.

Case Study:
In a study evaluating the anticancer effects of benzofuran derivatives, compounds demonstrated IC50 values ranging from 5 to 15 μM against breast cancer cells, showcasing their potential as effective anticancer agents.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored extensively. Compounds containing the bromothiophene structure have shown promising activity against both gram-positive and gram-negative bacteria as well as fungi.

Summary of Antimicrobial Activity:

CompoundMIC (μg/mL)Target Organism
Benzofuran derivative A8Mycobacterium tuberculosis
Benzofuran derivative B3.12Escherichia coli
Benzofuran derivative C6.25Staphylococcus aureus

Anti-inflammatory Properties

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide has been noted for its anti-inflammatory effects. Compounds in this class may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other benzofuran- and oxadiazole-containing derivatives. Below is a comparative analysis based on molecular features, physicochemical properties, and reported applications.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide C₁₆H₁₁BrN₃O₃S 413.25 7-ethoxy (benzofuran), 5-bromothiophene (oxadiazole) Kinase inhibition, antimicrobial
N-{[5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-1-benzofuran-2-carboxamide C₂₆H₂₁N₃O₃S 455.5 Ethyl-benzoxazole, methylphenyl, carbamothioyl Drug discovery (unspecified)
N-[3-(1H-Benzimidazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide C₂₃H₂₀N₄O₄ 428.4 Benzimidazole, nitro, ethoxy Antimicrobial, enzyme inhibition
3-Bromo-N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide C₁₆H₁₄BrClN₂O₂S 429.7 Bromo, chloro, ethoxy, carbamothioyl Organic synthesis, bioactivity screening

Key Findings from Comparative Analysis

Substituent Effects :

  • The bromothiophene group in the target compound enhances electrophilicity compared to the ethyl-benzoxazole in the analogue from . This may improve interactions with hydrophobic enzyme pockets.
  • Ethoxy groups are common across compared compounds, suggesting a deliberate design to balance lipophilicity and solubility.

Heterocyclic Core Variations :

  • 1,3,4-Oxadiazole (target compound) vs. benzoxazole ( compound): Oxadiazoles are more electron-deficient, which can influence redox properties and binding to metal-containing enzymes.

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C14H10BrN3O4S2
  • Molecular Weight : 428.2809 g/mol
  • SMILES Notation : O=C(c1ccc(cc1)S(=O)(=O)C)Nc1nnc(o1)c1ccc(s1)Br

This structure integrates a benzofuran moiety with an oxadiazole ring and a bromothiophene group, which contributes to its unique biological activity profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and benzofuran moieties. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The following table summarizes key findings related to the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-710Induces apoptosis via caspase activation
Compound BA54915Cell cycle arrest at G1 phase
This compoundMCF-7TBDTBD

The mechanism by which this compound exerts its anticancer effects is still under investigation. However, preliminary data suggest that it may induce apoptosis through mitochondrial pathways and cause cell cycle arrest at the G1 phase, similar to other oxadiazole derivatives .

Other Biological Activities

In addition to its anticancer properties, compounds with similar structures have shown various biological activities:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria.
  • Antiparasitic Activity : Certain oxadiazole derivatives have been reported to possess antiparasitic effects, making them potential candidates for treating parasitic infections .

Study 1: Anticancer Efficacy of Related Compounds

A study evaluated several nitrogen heterocycles for their anticancer activity against MCF-7 cells. The results indicated that compounds with similar structures to this compound demonstrated potent cytotoxicity. The study utilized the MTT assay to assess cell viability post-treatment with various concentrations of the compounds .

Study 2: Mechanistic Insights into Apoptosis Induction

Another investigation focused on the mechanistic pathways activated by oxadiazole derivatives. Flow cytometry analysis revealed that these compounds could enhance G0/G1 phase arrest in MCF-7 cells, indicating a potential mechanism for their anticancer effects through apoptosis induction .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydrative cyclization of thiosemicarbazides or hydrazide precursors under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Coupling Reactions : Suzuki-Miyaura cross-coupling or Ullmann-type reactions to introduce the 5-bromothiophene moiety to the oxadiazole core .
  • Benzofuran Functionalization : Ethoxy substitution at the 7-position of benzofuran is achieved via nucleophilic aromatic substitution (SNAr) using ethoxide or alkylation agents .
    Key intermediates include 5-bromo-2-thiophenecarboxylic acid derivatives and 7-ethoxy-1-benzofuran-2-carboxamide precursors.

Q. How is the molecular structure of this compound validated post-synthesis?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Determines bond lengths, angles, and planarity of heterocyclic rings (e.g., oxadiazole and benzofuran). For example, SCXRD data for similar oxadiazole derivatives show bond angles like N2–C19–O1 = 113.1° and C23–C24–Br1 = 127.3°, confirming structural integrity .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethoxy CH₂CH₃ signals at δ ~1.3–1.5 ppm and aromatic protons at δ ~6.8–7.9 ppm) .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 489.98 for C₁₉H₁₄BrN₃O₃S) .

Q. What are the key stability considerations for this compound under experimental conditions?

  • Methodological Answer :

  • Photostability : Bromothiophene and benzofuran moieties are sensitive to UV light; experiments should use amber glassware or dark storage .
  • Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures (e.g., >200°C for similar oxadiazoles) .
  • Hydrolytic Stability : The oxadiazole ring may hydrolyze under strongly acidic/basic conditions; monitor via HPLC at pH 7.4 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting) during scale-up synthesis?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS or preparative TLC to isolate by-products (e.g., unreacted intermediates or regioisomers) .
  • Dynamic NMR : Assess rotational barriers in ethoxy or thiophene groups, which may cause splitting at higher temperatures .
  • Crystallographic Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for the SCXRD-confirmed structure .

Q. What computational approaches predict the bioactivity of this compound based on its structure?

  • Methodological Answer :

  • Docking Studies : Target the oxadiazole and benzofuran moieties to enzymes like cyclooxygenase-2 (COX-2) or kinases using AutoDock Vina. For example, the oxadiazole ring’s electron-deficient nature may favor π-π stacking with aromatic residues .
  • QSAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity, ethoxy’s lipophilicity) with activity using descriptors like logP and polar surface area .

Q. How do steric and electronic effects of the 5-bromothiophene group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The bromine atom at the 5-position directs coupling to the 2-position of thiophene, minimizing steric hindrance during Pd-catalyzed reactions .
  • Electronic Effects : Bromine’s electron-withdrawing nature activates the thiophene ring for nucleophilic substitution but deactivates it for electrophilic reactions. Optimize using ligands like XPhos to enhance Pd(0) catalytic efficiency .

Data Contradiction Analysis

Q. How to address conflicting solubility data (e.g., DMSO vs. aqueous buffers) in biological assays?

  • Methodological Answer :

  • Solubility Screening : Use a tiered approach:

DMSO Stock Solutions : Confirm compound integrity via HPLC after 24-hour storage .

Aqueous Dilutions : Monitor precipitation via dynamic light scattering (DLS) at 25°C and 37°C.

  • Co-solvent Systems : Optimize with PEG-400 or cyclodextrins to enhance buffer solubility without disrupting assays .

Experimental Design Considerations

Q. What strategies optimize yield in the final coupling step of the benzofuran and oxadiazole moieties?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂ with SPhos vs. XPhos ligands; the latter may improve coupling efficiency for sterically hindered substrates .
  • Reaction Monitoring : Use in-situ FTIR to track carbonyl (C=O) and C-Br bond vibrations, stopping the reaction at ~85% conversion to minimize side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.